Allysine ethylene acetal

Description

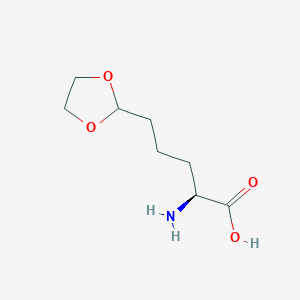

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c9-6(8(10)11)2-1-3-7-12-4-5-13-7/h6-7H,1-5,9H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULWPSGQYZREI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262449 | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215054-80-1 | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215054-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-1,3-dioxolane-2-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-pentanoic acid, α-amino-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allysine Ethylene Acetal: A Gateway to Novel Peptide Architectures and Bioconjugates

A Senior Application Scientist's In-depth Technical Guide

In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic properties, stability, and functionality. Allysine, an aldehyde-containing derivative of lysine, represents a powerful tool for achieving such modifications.[1] However, the inherent reactivity of the aldehyde group necessitates a protection strategy during peptide synthesis. This guide provides a comprehensive overview of Allysine Ethylene Acetal, a stable precursor that unlocks the vast potential of allysine in peptide chemistry, offering researchers a versatile handle for creating complex peptide structures and bioconjugates.

Understanding Allysine and the Need for Protection

Allysine is a naturally occurring amino acid derivative where the terminal amine of a lysine side chain is replaced by a formyl group.[1] This transformation is a post-translational modification catalyzed by the enzyme lysyl oxidase and is crucial for the cross-linking of collagen and elastin in connective tissues.[1] The aldehyde functionality of allysine is a highly reactive chemical handle, enabling a variety of chemoselective ligation reactions.[2] This reactivity, however, is a double-edged sword. During solid-phase peptide synthesis (SPPS), the unprotected aldehyde can undergo undesirable side reactions, such as self-condensation or reactions with other nucleophilic side chains within the peptide sequence.[3]

To harness the synthetic utility of allysine, its aldehyde group must be masked with a protecting group that is stable throughout the iterative steps of peptide synthesis and can be selectively removed under mild conditions at the desired stage. The ethylene acetal serves as an ideal protecting group for this purpose.

This compound: Structure, Properties, and Synthesis

This compound, chemically known as (2S)-2-amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a derivative of L-lysine where the side-chain aldehyde is protected as a cyclic acetal.[4][5] This protection strategy effectively tempers the reactivity of the aldehyde, rendering it stable to the conditions of both Fmoc- and Boc-based solid-phase peptide synthesis.[3][6]

Key Properties of L-Allysine Ethylene Acetal:

| Property | Value | Source |

| Molecular Formula | C8H15NO4 | [4][7] |

| Molecular Weight | 189.21 g/mol | [4][7] |

| Appearance | Crystals | [7] |

| Optical Activity | [α]/D +4.0±0.3°, c = 1 in H2O | [7] |

| Reaction Suitability | Solution and Solid-Phase Peptide Synthesis | [3][7] |

The synthesis of L-allysine ethylene acetal can be achieved through various chemical routes, often starting from a protected glutamic acid derivative. A notable enzymatic synthesis involves the reductive amination of the corresponding keto acid using phenylalanine dehydrogenase, offering a stereoselective route to the desired (S)-enantiomer.[8] For practical laboratory use, Fmoc-protected L-allysine ethylene acetal is commercially available, facilitating its direct incorporation into peptide sequences during SPPS.[3]

Incorporation of this compound into Peptides via SPPS

The integration of this compound into a peptide sequence is a straightforward process using standard solid-phase peptide synthesis protocols. The Fmoc-protected version, Fmoc-L-allysine ethylene acetal, is the reagent of choice for this purpose.[3]

The causality behind using Fmoc-L-allysine ethylene acetal lies in the orthogonality of the Fmoc and acetal protecting groups. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for the sequential addition of amino acids, while the ethylene acetal remains intact.[6] Similarly, the acetal is stable to the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups.[6]

Experimental Protocol: Incorporation of Fmoc-L-Allysine Ethylene Acetal in Fmoc-SPPS

This protocol outlines the general steps for incorporating an this compound residue into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-L-allysine ethylene acetal

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solvents (DMF, DCM, IPA)

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF, IPA, and DCM to remove residual piperidine and byproducts.

-

Coupling of Fmoc-L-Allysine Ethylene Acetal:

-

Pre-activate a solution of Fmoc-L-allysine ethylene acetal (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF, IPA, and DCM to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Continuation of Synthesis: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Deprotection and Unmasking of the Allysine Aldehyde

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The ethylene acetal protecting group of the allysine residue is stable to the standard cleavage cocktails (e.g., TFA-based). The deprotection of the acetal to reveal the reactive aldehyde is typically performed as a separate step post-cleavage and purification.

This two-step deprotection strategy is crucial for ensuring that the highly reactive aldehyde does not interfere with other functional groups during the global deprotection step. Mild acidic conditions are employed to hydrolyze the acetal, regenerating the aldehyde.

Experimental Protocol: Acetal Deprotection

-

Peptide Dissolution: Dissolve the purified, side-chain deprotected peptide containing the this compound residue in a suitable solvent system.

-

Acidic Hydrolysis: Treat the peptide solution with a mild acidic solution (e.g., 80-90% trifluoroacetic acid in water) for 1-4 hours at room temperature.

-

Monitoring: Monitor the progress of the deprotection by LC-MS to ensure complete conversion.

-

Work-up: Remove the acid under a stream of nitrogen or by lyophilization.

-

Purification: Purify the resulting aldehyde-containing peptide by RP-HPLC.

The Role of Allysine in Advanced Peptide Synthesis and Drug Development

The introduction of a site-specific aldehyde functionality via this compound opens up a plethora of possibilities for peptide modification and the creation of novel therapeutic candidates.

Chemoselective Ligation for Bioconjugation

The aldehyde group of allysine is a versatile handle for various chemoselective ligation reactions, allowing for the precise attachment of a wide range of molecules, including:

-

Fluorophores and Affinity Tags: For use in diagnostics, imaging, and biochemical assays.[2]

-

Polyethylene Glycol (PEG): To enhance the pharmacokinetic properties of therapeutic peptides.

-

Small Molecule Drugs: To create peptide-drug conjugates for targeted delivery.[]

-

Other Peptides or Proteins: To generate more complex biomolecules.

Common ligation chemistries that exploit the allysine aldehyde include the formation of oximes, hydrazones, and thiazolidines.[2] These reactions are highly specific and proceed under mild, biocompatible conditions, making them ideal for modifying sensitive biomolecules.

Synthesis of Cyclic and Stapled Peptides

The aldehyde group of allysine can react with other nucleophilic side chains within the same peptide, such as the N-terminal amine or the side chains of cysteine or lysine, to form cyclic peptides.[10] Peptide cyclization is a widely used strategy to:

-

Improve Metabolic Stability: By making the peptide less susceptible to enzymatic degradation.[11]

-

Enhance Receptor Binding Affinity and Selectivity: By constraining the peptide into a bioactive conformation.[11]

-

Increase Membrane Permeability: In some cases, by masking polar groups.

The diagram below illustrates the general workflow for utilizing this compound in peptide synthesis and subsequent modification.

Caption: Workflow for the use of this compound in peptide synthesis.

Conclusion and Future Perspectives

This compound is a cornerstone reagent for the site-specific incorporation of aldehyde functionalities into synthetic peptides. Its stability during SPPS and the mild conditions required for its deprotection provide a robust and versatile platform for peptide chemists. The ability to introduce a reactive aldehyde at any desired position within a peptide sequence has profound implications for the development of next-generation peptide therapeutics, diagnostics, and research tools. As the demand for more sophisticated and targeted biomolecules grows, the role of this compound in enabling innovative peptide design and modification strategies will undoubtedly continue to expand. The ongoing development of novel ligation chemistries and a deeper understanding of the structure-activity relationships of modified peptides will further unlock the full potential of this powerful synthetic tool.

References

-

Hanson, R. L., Howell, J. M., LaPorte, T. L., Donovan, M. J., Cazzulino, D. L., Zannella, V., Montana, M. A., Nanduri, V. B., Schwarz, S. R., Eiring, R. F., Durand, S. C., Wasylyk, J. M., Parker, W. L., Liu, M. S., Okuniewicz, F. J., Chen, B., Harris, J. C., Natalie, K. J., Ramig, K., Swaminathan, S., Rosso, V. W., Pack, S. K., Lotz, B. T., Bernot, P. J., Rusowicz, A., Lust, D. A., Tse, K. S., Venit, J. J., Szarka, L. J., & Patel, R. N. (2000). Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology, 26(5-6), 348-358. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11041524, this compound. Retrieved from [Link]

-

Emenike, B. U., Shahin, S., & Raj, M. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition, 63(22), e202403215. [Link]

-

Baker, J. R., Ben-Shalom, I., Clarkson, G. J., & Shipman, M. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(82), 10689-10702. [Link]

-

Royal Society of Chemistry. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. [Link]

-

Li, F., & Li, Y.-M. (2019). α-Selective Lysine Ligation and Application in Chemical Synthesis of Interferon Gamma. Organic Letters, 21(9), 3048-3052. [Link]

-

Morressier. (2021). Construction of Diverse Peptide Structural Architectures via Chemoselective Peptide Ligation. [Link]

-

Semantic Scholar. (n.d.). Construction of diverse peptide structural architectures via chemoselective peptide ligation. [Link]

-

Burlina, F., & Galibert, M. (2014). New chemistries for chemoselective peptide ligations and the total synthesis of proteins. Bioorganic & Medicinal Chemistry, 22(19), 5033-5049. [Link]

-

Zhang, C., & Dai, P. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3169. [Link]

-

Emory Theses and Dissertations. (2024). Bioinspired Chemical Approach for Synthesis of Allysine. [Link]

-

ResearchGate. (n.d.). Bioinspired Synthesis of Allysine for Late‐Stage Functionalization of Peptides. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Allysine. Retrieved from [Link]

-

PubMed. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. [Link]

-

PubMed. (2012). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

-

PubMed. (2015). Fmoc Solid-Phase Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. (2024). Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation. [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

PubMed. (2001). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. [Link]

- Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.

-

ResearchGate. (n.d.). Allysine peptides and derivatives. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Allysine - Wikipedia [en.wikipedia.org]

- 2. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-allysine ethylene acetal Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H15NO4 | CID 11041524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L- this compound = 98 TLC 215054-80-1 [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. L-醛赖氨酸乙烯乙缩醛 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

An In-depth Technical Guide to L-Allysine Ethylene Acetal: Structure, Properties, and Applications in Bioconjugation

Prepared by: Gemini, Senior Application Scientist

Executive Summary

L-Allysine ethylene acetal, chemically known as (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a pivotal synthetic amino acid derivative that serves as a stable precursor to the reactive amino acid, allysine[1][2]. The ethylene acetal moiety acts as a robust protecting group for the aldehyde functional group, preventing its premature reaction during complex synthetic procedures such as solid-phase peptide synthesis. This guide provides a comprehensive technical overview of its chemical properties, structure, and core applications. It details the critical deprotection process required to unmask the aldehyde and explores its subsequent use in site-specific bioconjugation, a cornerstone technique in modern drug development, diagnostics, and materials science[3][4].

Introduction: The Strategic Importance of a Protected Aldehyde

In the realm of chemical biology and pharmaceutical science, the ability to introduce a reactive "handle" at a specific position within a peptide or protein is of paramount importance. The aldehyde functionality of allysine is an exceptionally useful handle due to its unique reactivity profile, which is orthogonal to the native functional groups found in canonical amino acids[5]. However, the aldehyde itself is highly reactive and prone to self-condensation or unwanted reactions with nucleophiles like amines (e.g., lysine side chains).

L-Allysine ethylene acetal provides an elegant solution to this challenge. By masking the aldehyde as a stable cyclic acetal, this building block can be seamlessly incorporated into peptide sequences using standard synthesis protocols[1]. The protecting group can then be quantitatively removed under specific, mild acidic conditions post-synthesis to reveal the aldehyde at the desired location, ready for precise, late-stage functionalization[5]. This strategy is fundamental to the construction of advanced biomolecules, including antibody-drug conjugates (ADCs), cyclic peptides, and fluorescently labeled probes[4].

Chemical Structure and Physicochemical Properties

The structure of L-Allysine ethylene acetal consists of a standard L-amino acid backbone with a side chain terminating in a 1,3-dioxolane ring. This ring is the ethylene acetal protecting group.

Caption: Chemical Structure of L-Allysine Ethylene Acetal.

Physicochemical Data

The key properties of L-Allysine ethylene acetal are summarized below for easy reference.

| Property | Value | Reference(s) |

| Synonym | (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid | [1] |

| CAS Number | 215054-80-1 | [1][6] |

| Molecular Formula | C₈H₁₅NO₄ | [1][6] |

| Molecular Weight | 189.21 g/mol | [1][6] |

| Appearance | Crystals or crystalline powder | [1][6] |

| Purity | ≥98% (by TLC) | [1][6] |

| Optical Activity | [α]/D +4.0±0.3°, c = 1 in H₂O | [1][6] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [7] |

Synthesis and Characterization

L-Allysine ethylene acetal is typically prepared via chemical or enzymatic synthesis. One established method involves the reductive amination of the corresponding keto acid, (S)-2-Keto-5-(1,3-dioxolan-2-yl)-pentanoic acid, utilizing a dehydrogenase enzyme to ensure the correct stereochemistry at the alpha-carbon[8]. The purity of the final product is commonly assessed by Thin Layer Chromatography (TLC), with commercial batches typically exhibiting ≥98% purity[1]. Full characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and integrity of the molecule. For instance, in ¹H NMR spectroscopy, characteristic peaks for the acetal protons (O-CH₂-CH₂-O) are expected to appear around 3.8-4.0 ppm, and the methine proton on the dioxolane ring (O-CH-O) would appear around 4.8-5.0 ppm[9].

Core Application: Site-Specific Bioconjugation Workflow

The primary utility of L-Allysine ethylene acetal is its role as a latent aldehyde. The following workflow outlines the process from deprotection to conjugation.

Caption: General workflow for deprotection and subsequent bioconjugation.

Step-by-Step Deprotection Protocol

The conversion of the acetal to the aldehyde is a critical hydrolysis reaction that must be performed under conditions that do not compromise the integrity of the parent peptide or protein.

-

Dissolution: Dissolve the peptide containing the allysine ethylene acetal residue in an appropriate aqueous buffer. A buffer system with a pH between 3 and 4, such as a 100 mM sodium citrate or sodium acetate buffer, is typically effective.

-

Incubation: Incubate the solution at room temperature or slightly elevated temperature (e.g., 37°C) for 2-16 hours. The reaction progress should be monitored by analytical techniques like LC-MS to determine the point of complete conversion.

-

Quenching/Neutralization (Optional): Once deprotection is complete, the reaction can be neutralized by adding a basic buffer (e.g., phosphate-buffered saline, pH 7.4) if the subsequent conjugation step requires a neutral pH.

-

Conjugation: The crude or purified aldehyde-containing peptide is now ready for immediate use in a conjugation reaction.

Causality Insight: The use of mild acid is crucial. The acetal is labile to acid, while the amide bonds of the peptide backbone are stable, ensuring selective deprotection. The reaction is driven by the presence of water, which participates in the hydrolysis.

Versatile Conjugation Chemistries

Once unmasked, the allysine aldehyde is a versatile electrophile that can react with a variety of soft nucleophiles to form stable covalent bonds.

Caption: Key reaction pathways for functionalizing the allysine aldehyde.

-

Oxime Ligation: Reaction with an aminooxy-functionalized molecule (R-ONH₂) yields a highly stable oxime bond. This is one of the most robust and widely used bioorthogonal reactions.

-

Hydrazone Formation: Reaction with a hydrazide (R-NHNH₂) forms a hydrazone linkage. While stable, it can be reversible under certain conditions, a property sometimes exploited for cleavable linkers.

-

Reductive Amination: Reaction with a primary amine (R-NH₂) first forms a reversible imine (Schiff base), which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine bond[4].

Concluding Remarks

L-Allysine ethylene acetal is a powerful and indispensable tool for the precise chemical modification of peptides and proteins. Its ability to act as a stable, masked version of a reactive aldehyde handle enables its seamless integration into complex biomolecules. The straightforward and selective deprotection protocol, coupled with the versatile reactivity of the resulting aldehyde, provides researchers and drug developers with a reliable method for constructing sophisticated bioconjugates for therapeutic, diagnostic, and research applications.

References

-

Taylor, P. P., et al. (2000). Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology, 26(5-6), 348-358. [Link]

-

Mondal, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). Allysine. National Center for Biotechnology Information. [Link]

-

RuixiBiotech. (n.d.). L-Allysine ethylene acetal. Product Page. [Link]

-

Wikipedia. (n.d.). Allysine. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum for Lysine. [Link]

-

Lee, J., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(19), 5917. [Link]

-

Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. International Journal of Biological Macromolecules, 255, 128169. [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Kumar, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Radioanalytical and Nuclear Chemistry. [Link]

Sources

- 1. L- this compound = 98 TLC 215054-80-1 [sigmaaldrich.com]

- 2. Allysine | C6H11NO3 | CID 160603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L- this compound = 98 TLC 215054-80-1 [sigmaaldrich.com]

- 7. L-Allysine ethylene acetal - Ruixibiotech [ruixibiotech.com]

- 8. Synthesis of this compound using phenylalanine dehydrogenase from Thermoactinomyces intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to Bioconjugation: Allysine versus Allysine Ethylene Acetal

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The site-specific modification of proteins is a cornerstone of modern drug development, diagnostics, and materials science. Among the bioorthogonal handles available, the aldehyde functionality stands out for its unique reactivity and the diverse chemistries it enables. Allysine, an amino acid bearing a side-chain aldehyde, can be incorporated into proteins to serve as a powerful chemical handle. However, the very reactivity that makes the aldehyde useful also presents a significant challenge, leading to potential instability and off-target reactions during synthesis and purification. This guide provides an in-depth technical comparison of two primary strategies for utilizing allysine in bioconjugation: the direct use of reactive allysine and the "protect-then-deprotect" strategy employing its stable precursor, allysine ethylene acetal. We will explore the underlying chemical principles, compare experimental workflows, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

Part 1: The Aldehyde Handle: A Primer on Allysine in Bioconjugation

The aldehyde is a highly versatile functional group in bioconjugation. Its electrophilic carbon is a prime target for a variety of soft nucleophiles, enabling the formation of stable covalent bonds under biocompatible conditions. Unlike the more commonly used maleimide-thiol chemistry, aldehyde-based ligations do not require a free cysteine, which is often involved in structurally critical disulfide bonds.[1]

Allysine, the ε-aldehyde derivative of lysine, is a naturally occurring amino acid that plays a crucial role in the cross-linking of collagen and elastin.[2][3] This biological precedent highlights its potential as a tool for protein engineering. The introduction of allysine into a recombinant protein, either through genetic code expansion or chemoenzymatic modification of a lysine residue, creates a site-specific "hotspot" for conjugation.[4][5]

However, the aldehyde's reactivity is a double-edged sword. It can be prone to oxidation, self-condensation, or unwanted reactions with nucleophilic residues on the protein surface, complicating synthesis and storage. This inherent instability necessitates a careful strategic approach to its use.

Caption: The challenge: balancing the reactivity of allysine with its inherent instability.

Part 2: The Two Contenders: A Head-to-Head Comparison

The choice between using allysine directly or employing its acetal-protected form depends entirely on the experimental context, particularly the complexity of the protein and the overall synthetic strategy.

Strategy 1: The Direct Approach with Allysine

This strategy involves generating the allysine aldehyde on the protein just before the final conjugation step. This is most suitable when the aldehyde can be produced from a stable precursor (like lysine) on an already folded and purified protein.

-

Generation: Typically achieved through the enzymatic action of lysyl oxidase or by chemical oxidation of a specifically introduced modified lysine, such as dimethyl lysine.[4]

-

Advantages:

-

Disadvantages:

-

The reactive aldehyde is immediately exposed to the buffer and protein environment, requiring prompt conjugation.

-

Requires highly specific enzymatic or chemical methods to avoid off-target modifications.

-

Not compatible with synthetic techniques that involve harsh, nucleophilic, or basic reagents (e.g., solid-phase peptide synthesis).

-

Strategy 2: The Protected Route with this compound

This strategy involves incorporating a protected version of allysine during the initial protein/peptide synthesis. The protecting group, an ethylene acetal, renders the aldehyde inert to most chemical conditions. It is removed in a specific deprotection step to reveal the reactive aldehyde only when it is needed for conjugation.

-

Generation: The unnatural amino acid, typically as Fmoc-L-allysine ethylene acetal, is incorporated during standard Fmoc-based solid-phase peptide synthesis (SPPS).[7]

-

Advantages:

-

Complete Stability: The acetal group is exceptionally stable in neutral to strongly basic environments, making it compatible with the entire SPPS workflow.[8][9][10]

-

Flexibility: The protected protein can be purified, stored, and handled without risk of aldehyde degradation.

-

Controlled Reactivity: The reactive handle is unmasked on demand, providing precise temporal control over the conjugation reaction.

-

-

Disadvantages:

-

Requires an additional deprotection step, which involves treatment with mild acid.[8]

-

Primarily suited for chemically synthesized peptides and proteins, although it can be incorporated into larger proteins via native chemical ligation.

-

Caption: Comparison of experimental workflows for the two allysine strategies.

Part 3: The Chemistry of Ligation: Choosing Your Covalent Bond

Once the reactive allysine is available, the next critical choice is the conjugation chemistry. While several options exist, the decision often involves a trade-off between reaction speed and the stability of the final linkage.[4]

Standard Ligation: Oxime Formation

The reaction between an aldehyde and an aminooxy-functionalized molecule to form an oxime is one of the most widely used bioorthogonal reactions.[11][12]

-

Mechanism: A nucleophilic attack by the aminooxy group on the aldehyde, followed by dehydration to form a C=N oxime bond. The reaction is often catalyzed by aniline or occurs more efficiently at a slightly acidic pH (4-5).[11][13]

-

Advantages: Generally fast and high-yielding under mild, aqueous conditions.

-

Disadvantage: The resulting oxime bond is susceptible to hydrolysis, particularly at lower pH.[14][15] This can be a significant drawback for therapeutics or diagnostics that must remain stable in biological systems for extended periods.

Advanced Ligation: The Pictet-Spengler Reaction

To overcome the stability limitations of oximes and hydrazones, the Pictet-Spengler ligation offers a superior alternative. This reaction creates an exceptionally stable heterocyclic linkage.[14][15]

-

Mechanism: This reaction is based on the classic Pictet-Spengler condensation.[16] In the bioconjugation context, a tryptamine-derived nucleophile (often containing an alkoxyamine) first reacts with the allysine aldehyde to form an intermediate. This intermediate then undergoes an intramolecular cyclization, forming a new, stable C-C bond and resulting in a hydrolytically stable oxacarboline product.[14][17]

-

Advantage: The final conjugate is significantly more stable against hydrolysis compared to oximes, making it ideal for applications requiring long-term stability in vivo.[18]

-

Disadvantage: May require slightly longer reaction times or specialized reagents compared to simple oxime ligation.

Sources

- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allysine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc-allysine ethylene acetal Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Aldehyde Functionality in Peptides: A Nexus of Reactivity for Drug Discovery and Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, one of the most versatile and powerful functional groups we can introduce into a peptide is the aldehyde. Its unique electrophilic character, which is absent in native proteinogenic amino acids, provides a highly selective chemical handle for a vast array of applications, from the creation of potent enzyme inhibitors to the site-specific assembly of complex bioconjugates.[1][2] This guide moves beyond a simple listing of methods to provide a deep, field-proven perspective on the synthesis, reactivity, and strategic application of peptide aldehydes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.

The therapeutic potential of peptide aldehydes has been recognized for decades, largely due to their ability to act as transition-state analog inhibitors of various protease classes, including cysteine, serine, and aspartyl proteases.[3] The aldehyde's carbonyl carbon is highly susceptible to nucleophilic attack by active site residues (e.g., the thiol of cysteine or the hydroxyl of serine), forming a reversible tetrahedral intermediate that effectively blocks the enzyme's catalytic machinery.[4] Beyond inhibition, this reactivity is the foundation for modern chemoselective ligation strategies, allowing for the precise, covalent linkage of peptides to other molecules under physiological conditions.[5][6]

This guide is structured to provide researchers with both the foundational knowledge and the practical methodologies required to confidently incorporate and utilize aldehyde functionality in their peptide-based projects.

Synthetic Strategies for Introducing Aldehyde Functionality

The synthesis of peptide aldehydes can be broadly approached via two main strategies: introduction of the aldehyde function after peptide elongation or the use of a pre-formed, protected amino aldehyde as a starting building block.[5] The choice of strategy is dictated by the peptide sequence, desired scale, and available synthetic platforms (solution-phase vs. solid-phase).

Solution-Phase Synthesis

While less common for generating diverse libraries, solution-phase synthesis offers advantages for large-scale production of a specific peptide aldehyde. A primary method involves the controlled oxidation of a C-terminal peptide alcohol.

-

Oxidation of Peptide Alcohols : This is a direct and effective method. The precursor peptide alcohol is synthesized, and in the final step, a mild and selective oxidizing agent is used to convert the primary alcohol to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is particularly well-suited for this purpose due to its mild reaction conditions (typically room temperature in dichloromethane), high chemoselectivity, and tolerance of most amino acid side chains.[7][8][9][10] It avoids the use of toxic heavy metals like chromium and generally results in a clean conversion with a straightforward workup.[8]

Solid-Phase Peptide Synthesis (SPPS)

For generating peptide libraries and for general research-scale synthesis, SPPS is the method of choice due to its efficiency and amenability to automation.[1] The core principle involves anchoring a protected aldehyde or a precursor to a solid support (resin) and then elongating the peptide chain. Several elegant linker strategies have been developed to achieve this.

-

Weinreb Amide Linker : This classic and robust strategy involves anchoring an N-protected amino acid to a resin functionalized with a Weinreb amide (N-methoxy-N-methylamide).[3][11] After peptide elongation is complete, the Weinreb amide is reduced with a mild hydride reagent, such as lithium aluminum hydride (LiAlH₄), directly yielding the C-terminal aldehyde upon cleavage.[11][12] This method is highly reliable, but the use of strong reducing agents may not be compatible with certain sensitive functional groups within the peptide sequence.[3]

-

Oxazolidine Linker : A particularly clever approach involves the reversible formation of an oxazolidine by reacting a pre-formed Fmoc-amino aldehyde with a threonine-functionalized resin.[13][14] This oxazolidine linkage is stable to the basic conditions of Fmoc deprotection during SPPS.[4][14] To ensure stability, the secondary amine within the oxazolidine ring is typically protected with a Boc group.[14] Upon completion of the synthesis, the peptide aldehyde is liberated from the resin under mild acidic conditions (e.g., with acetic acid), which hydrolyzes the oxazolidine.[13] This method is advantageous due to its mild cleavage conditions.

-

Acetal/Thioacetal Linkers : These strategies use an acetal or thioacetal as a masked form of the aldehyde.[3] The peptide is synthesized on a resin containing this protected functionality. The thioacetal, for instance, is stable throughout the synthesis but can be efficiently converted to the aldehyde in the final step by treatment with reagents like N-bromosuccinimide (NBS).[3] This approach offers an alternative cleavage chemistry but may be incompatible with sensitive residues like Tryptophan or Cysteine.[3]

Diagram: Solid-Phase Synthesis Workflow via Oxazolidine Linker

Caption: The catalytic cycle of aniline in the chemoselective oxime ligation between a peptide aldehyde and an aminooxy-functionalized molecule.

Applications in Drug Discovery and Chemical Biology

The unique properties of peptide aldehydes have established them as indispensable tools for researchers.

Protease Inhibition

Peptide aldehydes are potent, reversible inhibitors of serine and cysteine proteases. [4]By mimicking the peptide substrate, they are guided to the enzyme's active site where the aldehyde carbonyl is attacked by the catalytic nucleophile (e.g., Cys-SH). This forms a stable, covalent thiohemiacetal adduct, effectively trapping the enzyme in a transition-state-like complex and inhibiting its function. [4]This mechanism has been exploited to develop inhibitors for a wide range of therapeutic targets, including caspases and viral proteases.

Peptide Macrocyclization

Cyclization is a key strategy to improve the metabolic stability, receptor affinity, and cell permeability of therapeutic peptides. The aldehyde functionality provides a powerful handle for macrocyclization. A linear peptide synthesized with a C-terminal aldehyde and an N-terminal amine can undergo spontaneous intramolecular condensation to form a cyclic imine, which can then be further stabilized. [15][16]Alternatively, the aldehyde can react with a side-chain nucleophile, such as the thiol of a cysteine, to form a stable thiazolidine ring, effectively cyclizing the peptide. [15]These methods are advantageous as they often proceed under mild, aqueous conditions without the need for side-chain protecting groups. [4]

Site-Specific Bioconjugation

The chemoselectivity of aldehyde ligations makes them ideal for the precise assembly of complex biomolecules. [6][17]A peptide or protein can be functionalized with an aldehyde (e.g., via an aldehyde tag) and then selectively conjugated to another molecule bearing an aminooxy or hydrazide group. [5]This molecule can be a fluorescent dye, a PEG polymer for improving pharmacokinetics, a cytotoxic drug for creating antibody-drug conjugates (ADCs), or another peptide. [5][18]

Diagram: Peptide Bioconjugation Workflow

Caption: A typical workflow for the site-specific bioconjugation of a peptide using aldehyde-reactive chemistry.

Key Experimental Protocols

A self-validating system relies on robust and reproducible protocols. The following are generalized yet detailed methodologies for key workflows.

Protocol 1: Solid-Phase Synthesis of a Peptide Aldehyde via Oxazolidine Linker

This protocol is adapted from established methods for immobilizing an amino aldehyde on a threonine-functionalized resin. [14]

-

Resin Swelling & Aldehyde Immobilization :

-

Swell H-Thr-Gly-NovaSyn® TG resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF. Prepare a solution of the Fmoc-amino aldehyde (5 equivalents relative to resin loading) in a mixture of 1% Acetic Acid in Methanol/Dichloromethane (MeOH/DCM, 1:1).

-

Add the aldehyde solution to the resin and agitate gently at room temperature for 4 hours. Monitor the reaction using the Kaiser (ninhydrin) test to confirm the consumption of the free amine on the resin. [11] * Once complete, drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and Tetrahydrofuran (THF) (3x).

-

-

Capping of Oxazolidine Nitrogen :

-

To the washed resin, add a solution of Boc-anhydride (Boc₂O, 5 eq.) and N-methylmorpholine (NMM, 5 eq.) in THF.

-

Agitate the mixture at 50°C for 3 hours. This step is critical to protect the oxazolidine nitrogen from side reactions during subsequent Fmoc deprotections.

-

Drain the capping solution and wash the resin with THF (3x), DCM (3x), and DMF (3x). The resin is now ready for standard Fmoc-SPPS.

-

-

Peptide Elongation :

-

Perform automated or manual Fmoc-SPPS cycles: (a) Fmoc deprotection with 20% piperidine in DMF, (b) washing, (c) coupling of the next Fmoc-amino acid using a standard coupling agent (e.g., HCTU), (d) washing. [19]Repeat until the desired sequence is assembled.

-

-

Cleavage and Deprotection :

-

After the final Fmoc deprotection, wash the resin extensively with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of Acetic Acid/DCM/H₂O (8:1:1 v/v/v). Add this cocktail to the resin and agitate at room temperature for 2-3 hours. This simultaneously cleaves the peptide from the resin and hydrolyzes the oxazolidine to reveal the aldehyde.

-

Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure to obtain the crude peptide aldehyde.

-

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

Crude peptide aldehydes must be purified to remove synthesis-related impurities. [20]

-

Sample Preparation : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water or a small amount of DMSO topped up with water). Filter the sample through a 0.22 µm syringe filter to remove particulates. [21]

-

Chromatographic Conditions :

-

Column : A C18 stationary phase is standard for most peptides. [22] * Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.

-

Gradient : Develop an analytical gradient first (e.g., 5-65% B over 30 minutes) to determine the retention time of the target peptide. [22]For preparative purification, use a shallower gradient centered around the elution percentage of the target peak (e.g., 25-45% B over 40 minutes) to maximize resolution. [23] * Detection : Monitor the elution at 214 nm and 280 nm.

-

-

Fraction Collection and Analysis :

-

Collect fractions corresponding to the target peak.

-

Analyze the purity of each collected fraction using analytical HPLC and confirm the identity and integrity of the product by LC-MS. Be aware that peptide aldehydes can exist in equilibrium with hydrated (gem-diol) or, if in methanol, hemiacetal forms, which may lead to multiple peaks or species observed in the mass spectrum. [24] * Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide aldehyde as a white, fluffy powder.

-

Characterization of Peptide Aldehydes

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized peptide aldehyde.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final product. A single, sharp peak on a reversed-phase chromatogram is indicative of high purity. [25]* Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the peptide aldehyde. [26]As noted, the presence of methanol or water in the sample or mobile phase can lead to the observation of adducts corresponding to the hemiacetal ([M+CH₃OH]+H)⁺ or gem-diol ([M+H₂O]+H)⁺, which is an important diagnostic feature. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy : For unambiguous structural confirmation, ¹H NMR spectroscopy can be used to identify the characteristic aldehyde proton signal, which typically appears as a singlet or doublet in the downfield region (δ 9-10 ppm).

Conclusion

The introduction of aldehyde functionality into peptides is a mature yet continuously evolving field that empowers researchers in drug discovery and chemical biology. By understanding the underlying chemical principles of synthesis and reactivity, scientists can select and implement the optimal strategy for their specific application. The methods discussed in this guide, from robust solid-phase synthesis using specialized linkers to highly specific chemoselective ligations, provide a validated toolkit for creating novel peptide-based inhibitors, therapeutics, and bioconjugates. The successful application of these techniques hinges on a methodical approach to synthesis, purification, and characterization, ensuring the integrity and reliability of the final product.

References

-

García-Martín, F., Tulla-Puche, J., & Albericio, F. (2006). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. PubMed. Available at: [Link]

-

Thapa, P., Karki, R., & Raj, M. (2015). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. Available at: [Link]

-

White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central. Available at: [Link]

-

Groth, T., & Meldal, M. (2001). N-Terminal Peptide Aldehydes as Electrophiles in Combinatorial Solid Phase Synthesis of Novel Peptide Isosteres. ACS Publications. Available at: [Link]

-

Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. Available at: [Link]

-

Deng, J.-R., Lai, N., Kung, K. K. Y., & Wong, M.-K. (n.d.). New route for the site-selective installation of a α-oxo aldehyde into proteins. Source not specified. Available at: [Link]

-

Wang, Y., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Available at: [Link]

-

Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source not specified. Available at: [Link]

-

Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PubMed Central. Available at: [Link]

-

Baran, P. S., et al. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society. Available at: [Link]

-

Yudin, A. K., et al. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols. Available at: [Link]

-

Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Alcohol to Aldehyde - Common Conditions. organic-chemistry.org. Available at: [Link]

-

Yudin, A. K. (2010). Synthesis of peptide macrocycles using unprotected amino aldehydes. Nature Protocols. Available at: [Link]

-

Melnyk, O., et al. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications. Available at: [Link]

-

Ito, A., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. PubMed Central. Available at: [Link]

-

ResolveMass. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass. Available at: [Link]

-

Melnyk, O., et al. (2013). α-Oxo aldehyde or glyoxylyl group chemistry in peptide bioconjugation. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of oxime ligation reaction. ResearchGate. Available at: [Link]

-

Szechner, B., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. Available at: [Link]

-

Morales-San-Frutos, J., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. ResearchGate. Available at: [Link]

-

Tong, X., et al. (2000). Solid phase synthesis of aspartyl peptide aldehydes. ElectronicsAndBooks. Available at: [Link]

-

ProtheraBio. (2024). Comparison of Peptide Synthesis Methods and Techniques. ProtheraBio. Available at: [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

-

Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. Available at: [Link]

-

Kick, E. K., & Ellman, J. A. (1995). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

-

Escale, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Source not specified. Available at: [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

-

Gellman, S. H. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]

-

Liu, L., et al. (2007). Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether. PubMed. Available at: [Link]

-

Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin?. ResearchGate. Available at: [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. Available at: [Link]

-

Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Available at: [Link]

-

Aguilar, M.-I. (n.d.). HPLC of Peptides and Proteins. Source not specified. Available at: [Link]

-

Angeletti, R. H. (1999). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Current Protocols in Protein Science. Available at: [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

-

Williams, P. G., et al. (2006). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Al-showiman, H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available at: [Link]

-

Wang, Y., et al. (2019). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. Available at: [Link]

Sources

- 1. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Oxo aldehyde or glyoxylyl group chemistry in peptide bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Dess-Martin Oxidation [organic-chemistry.org]

- 11. peptide.com [peptide.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 15. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bachem.com [bachem.com]

- 21. researchgate.net [researchgate.net]

- 22. renyi.hu [renyi.hu]

- 23. protocols.io [protocols.io]

- 24. Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biovera.com.au [biovera.com.au]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to L-Allysine Ethylene Acetal: A Protected Aldehyde for Advanced Peptide and Drug Development

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of L-Allysine Ethylene Acetal. Moving beyond a simple data sheet, this document delves into the core chemical principles, practical methodologies, and strategic applications that make this amino acid derivative an invaluable tool in modern biochemical and pharmaceutical research. We will explore its synthesis, characterization, incorporation into peptides, and its pivotal role as a precursor to the highly reactive aldehyde functional group, which is a gateway to novel molecular architectures and therapeutic modalities.

Core Molecular Identity and Physicochemical Properties

L-Allysine Ethylene Acetal, systematically named (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid, is a synthetic derivative of the non-proteinogenic amino acid L-allysine.[1] The key feature of this molecule is the protection of the side-chain aldehyde as a cyclic ethylene acetal. This strategic protection renders the otherwise reactive aldehyde inert to a wide range of chemical conditions, particularly the basic conditions used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The acetal is, however, designed to be labile under strong acidic conditions, allowing for a controlled, final-step deprotection to unmask the aldehyde for subsequent chemical modifications.

The fundamental properties of L-Allysine Ethylene Acetal are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 215054-80-1 | [1][3] |

| Molecular Weight | 189.21 g/mol | [3] |

| Molecular Formula | C₈H₁₅NO₄ | [3] |

| Appearance | White to off-white crystals or powder | |

| Purity | Typically ≥98% (by TLC) | |

| Optical Activity | [α]²⁰/D = +4.0 ± 0.3° (c=1 in H₂O) | |

| Synonyms | (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid | [1] |

Synthesis and Characterization

A robust supply of any non-standard amino acid is predicated on a reliable synthetic route. While multiple pathways to L-Allysine Ethylene Acetal can be envisioned, including alkylation of malonic esters or synthesis from glutamic acid precursors[4][5], a well-documented chemoenzymatic approach provides an efficient and stereospecific method.

Chemoenzymatic Synthesis Pathway

An effective synthesis involves the reductive amination of the corresponding α-keto acid precursor, 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid. This reaction can be catalyzed by enzymes such as phenylalanine dehydrogenase (PDH), which exhibits broad substrate specificity. The stereochemistry of the resulting α-amino group is controlled by the enzyme, yielding the desired L-enantiomer.

The overall workflow is depicted below:

Caption: Chemoenzymatic synthesis of L-Allysine Ethylene Acetal.

Protocol: Enzymatic Synthesis of L-Allysine Ethylene Acetal

This protocol is adapted from the methodology described by Bommarius, et al.

-

Reaction Setup: In a temperature-controlled vessel, dissolve the substrate, 5-(1,3-dioxolan-2-yl)-2-oxopentanoic acid, in an appropriate buffer (e.g., Tris-HCl, pH 8.0).

-

Reagent Addition: Add ammonium chloride (as the ammonia source) and NADH (as the reducing cofactor).

-

Enzyme Initiation: Initiate the reaction by adding a purified preparation of phenylalanine dehydrogenase from Thermoactinomyces intermedius.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.

-

Workup and Purification: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by pH shift or heat). Remove the denatured protein by centrifugation. The resulting supernatant containing L-Allysine Ethylene Acetal can then be purified using ion-exchange chromatography.

Spectroscopic Characterization (Expected)

While a publicly available, fully assigned reference spectrum is not readily accessible, the identity and purity of L-Allysine Ethylene Acetal can be confirmed using standard spectroscopic techniques. Based on its molecular structure, the following characteristic signals would be expected:

-

¹H NMR (in D₂O):

-

A triplet at ~4.9-5.0 ppm corresponding to the acetal proton (-CH(O-)₂).

-

A multiplet at ~3.9-4.0 ppm for the four protons of the ethylene glycol portion of the dioxolane ring (-O-CH₂-CH₂-O-).

-

A triplet at ~3.7-3.8 ppm for the α-proton (-CH(NH₂)-).

-

A series of multiplets between ~1.5 and 2.0 ppm corresponding to the six protons of the aliphatic side chain (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (in D₂O):

-

A signal for the carboxyl carbon (~175 ppm).

-

A signal for the acetal carbon (~104 ppm).

-

A signal for the ethylene glycol carbons (~65 ppm).

-

A signal for the α-carbon (~55 ppm).

-

A series of signals for the aliphatic side-chain carbons (~20-35 ppm).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ = 190.11.

-

Application in Peptide Synthesis and Drug Design

The primary utility of L-Allysine Ethylene Acetal is as a masked aldehyde for incorporation into peptides via Fmoc-SPPS. The workflow involves three key stages: incorporation of the protected amino acid, synthesis of the full peptide, and finally, deprotection to reveal the reactive aldehyde.

Caption: Workflow for incorporating L-Allysine Ethylene Acetal into a peptide.

Protocol: Incorporation into Peptides via Fmoc-SPPS

The N-terminus of L-Allysine Ethylene Acetal must first be protected with the Fmoc group. The resulting Fmoc-L-Allysine Ethylene Acetal-OH is a stable, solid building block suitable for automated or manual SPPS.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and perform the initial Fmoc deprotection of the resin-bound amino acid or linker.

-

Activation: In a separate vessel, pre-activate Fmoc-L-Allysine Ethylene Acetal-OH (1.5-4 equivalents relative to resin loading) with a standard coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA or NMM) in a suitable solvent like DMF or NMP.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Continuation: Proceed with the standard Fmoc-SPPS cycles of deprotection and coupling to complete the synthesis of the desired peptide sequence.

Protocol: On-Resin or Post-Cleavage Deprotection

The ethylene acetal is stable to the piperidine used for Fmoc removal but is readily cleaved by the strong acid used for final peptide cleavage from the resin.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard, effective cocktail is Reagent K: 82.5% Trifluoroacetic Acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT).[6] The TFA is the primary cleavage agent, while the other components act as scavengers to protect sensitive residues from reactive carbocations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the resin-bound peptide. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including the ethylene acetal, to generate the free aldehyde.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide containing the free allysine residue can then be purified by reverse-phase HPLC.

Strategic Applications of the Unmasked Allysine Residue

The true power of incorporating L-Allysine Ethylene Acetal lies in the versatile chemistry of the liberated aldehyde. This functional group serves as a highly specific chemical handle for a variety of powerful modifications.

Peptide Cyclization and Stapling

The aldehyde can react with other nucleophilic side chains within the peptide to form cyclic structures, which can enhance stability, receptor affinity, and cell permeability.[7][8]

-

Reaction with N-terminal Amine: Reductive amination between the allysine aldehyde and the N-terminal α-amine can create a stable head-to-tail cyclic peptide.

-

Lactam Bridge Formation: While less direct, the aldehyde could be oxidized to a carboxylic acid to then form a lactam bridge with a lysine or ornithine side chain.

Bioconjugation and Site-Specific Labeling

The aldehyde is an ideal electrophile for bioorthogonal reactions, allowing for the precise attachment of payloads such as fluorescent dyes, imaging agents, or small-molecule drugs.

-

Oxime Ligation: The aldehyde reacts rapidly and specifically with alkoxyamines to form a highly stable oxime bond.

-

Hydrazone Formation: Reaction with hydrazines yields a hydrazone linkage, which can be useful for creating pH-sensitive drug delivery systems.

Development of Targeted Covalent Inhibitors

A burgeoning area of drug discovery is the design of targeted covalent inhibitors, which can offer increased potency and prolonged duration of action. The ε-amino group of lysine is a common nucleophilic target on proteins.[9] An aldehyde incorporated into a ligand via an allysine residue can form a covalent bond with a target lysine through Schiff base formation followed by reduction, permanently linking the inhibitor to its target protein. This makes L-Allysine Ethylene Acetal a key building block for developing next-generation therapeutics.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, generating a specific reactive handle on the antibody is highly desirable to control the drug-to-antibody ratio (DAR).[9][][11][12][13] While traditional lysine conjugation can be heterogeneous, incorporating an allysine residue (via enzymatic or site-specific modification) and unmasking the aldehyde would provide a unique, highly specific point for drug conjugation via oxime or hydrazone chemistry, leading to more homogeneous and potentially more effective ADC products.

Safety, Handling, and Storage

As with all amino acid derivatives, L-Allysine Ethylene Acetal should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound is stable and should be stored in a tightly sealed container in a cool, dry place, protected from light.

-

Handling: Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

L-Allysine Ethylene Acetal is far more than a simple amino acid derivative; it is a strategic tool for chemical innovation. Its robust protection chemistry allows for seamless integration into complex peptide sequences, while its acid-labile nature provides on-demand access to the versatile aldehyde functional group. For researchers in peptide chemistry, drug discovery, and materials science, mastering the use of this building block opens up a vast landscape of possibilities for creating novel cyclic peptides, precisely labeled biomolecules, and highly potent covalent inhibitors. Its continued application is certain to fuel discoveries in both fundamental research and the development of next-generation therapeutics.

References

-

Bommarius, A. S., Schwarm, M., & Drauz, K. (2000). Synthesis of allysine ethylene acetal using phenylalanine dehydrogenase from Thermoactinomyces intermedius. Enzyme and Microbial Technology, 26(5-6), 348-358. Available at: [Link]

-

Tang, W., & Van Allen, K. (2010). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 8(15), 3453-3462. Available at: [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Available at: [Link]

-

Marsden, A., & Nitz, M. (2013). Macrocyclization strategies for cyclic peptides and peptidomimetics. Beilstein Journal of Organic Chemistry, 9, 1687-1713. Available at: [Link]

-

Aapptec. General TFA Cleavage of Peptides from Wang or Rink Resins. Available at: [Link]

-

Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]

-

SB-PEPTIDE. Peptide cyclization. Available at: [Link]

-

Giraud, M., et al. (2007). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 13(5), 329-335. Available at: [Link]

-

Singh, T., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 20(22), 7070-7074. Available at: [Link]

-

Mondal, S., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society. Available at: [Link]

-

Shair, M. D. (2017). Lysine-Targeting Covalent Inhibitors. Angewandte Chemie International Edition, 56(48), 15200-15209. Available at: [Link]

-

Gandhi, A. V., et al. (2018). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. Antibodies, 7(1), 1. Available at: [Link]

-

Killoran, P. M., & Kelly, V. P. (2017). On-resin peptide macrocyclization using thiol-ene click chemistry. Methods in Enzymology, 586, 337-355. Available at: [Link]

-

Gaggiano, F., et al. (2018). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. Molecules, 23(8), 2043. Available at: [Link]

-

Gyros Protein Technologies. Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Available at: [Link]

-

Bar-Ziv, R., et al. (2017). Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates. Nature Communications, 8, 1193. Available at: [Link]

-

Creative Biolabs. Lysine based Conjugation Strategy. Available at: [Link]

-

Isono, K., & Suhadolnik, R. J. (1975). Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid). Biochemistry, 14(26), 5568-5572. Available at: [Link]

- Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

Sources

- 1. (S)-2-AMINO-5-(1,3-DIOXOLAN-2-YL)-PENTANOIC ACID | 215054-80-1 [chemicalbook.com]

- 2. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of the polyoxins, nucleoside peptide antibiotics: glutamate as an origin of 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 9. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Harnessing a catalytic lysine residue for the one-step preparation of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to Fmoc-Allysine(acetal)-OH: Commercial Availability and Strategic Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and functionality. Among these valuable building blocks, Fmoc-Allysine(acetal)-OH stands out as a versatile precursor for the site-specific introduction of an aldehyde functionality. This guide provides a comprehensive overview of the commercial landscape for Fmoc-Allysine(acetal)-OH, delves into the mechanistic principles of its application in solid-phase peptide synthesis (SPPS), and presents detailed, field-proven protocols for its successful incorporation and subsequent deprotection to unmask the reactive aldehyde. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers aiming to leverage the unique chemical properties of allysine for advanced peptide engineering, including the development of targeted covalent inhibitors, novel bioconjugation strategies, and cyclic peptide therapeutics.

Introduction: The Strategic Value of Allysine in Peptide Chemistry

Allysine, the aldehyde-containing analogue of lysine, is a non-proteinogenic amino acid that provides a unique chemical handle for the post-synthetic modification of peptides.[1][2] The aldehyde group is a versatile functional group that can participate in a variety of chemoselective ligation reactions, making it an invaluable tool for peptide chemists.[3][4] However, the inherent reactivity of the aldehyde necessitates a protection strategy during solid-phase peptide synthesis (SPPS). The most common and practical approach is the use of an acetal protecting group, which is stable to the basic conditions of Fmoc deprotection and the standard coupling reagents used in SPPS.[5][6]

This guide focuses on the commercially available Fmoc-protected allysine acetal derivative, Fmoc-Allysine(acetal)-OH, and its effective utilization in the synthesis of aldehyde-bearing peptides. We will explore the commercial sources for this reagent, provide a comparative analysis of their specifications, and detail the critical steps for its incorporation into a peptide sequence, on-resin deprotection of the acetal, and subsequent manipulation of the unmasked aldehyde.

Commercial Suppliers of Fmoc-Allysine(acetal)-OH: A Comparative Overview

Several reputable suppliers offer Fmoc-Allysine(acetal)-OH, primarily as the diethyl or ethylene acetal derivative. The choice of supplier may depend on factors such as purity, availability, cost, and the specific acetal protecting group. Below is a comparative table of prominent commercial sources.

| Supplier | Product Name | Acetal Type | Purity (Typical) | Form | Storage |

| Sigma-Aldrich (Novabiochem®) | Fmoc-allysine ethylene acetal | Ethylene | ≥98.0% (HPLC) | Powder | 15-25°C |

| MedChemExpress | Fmoc-L-Allysine diethyl acetal | Diethyl | >98% | Solid | 2-8°C |

| Aapptec | Fmoc-Allysine(acetal)-OH | Not specified | High Purity | Solid | RT |